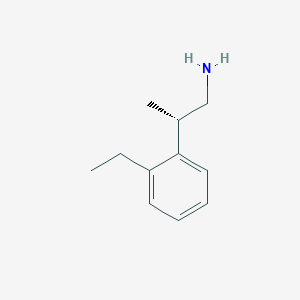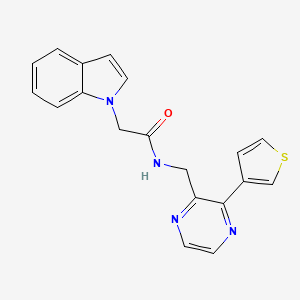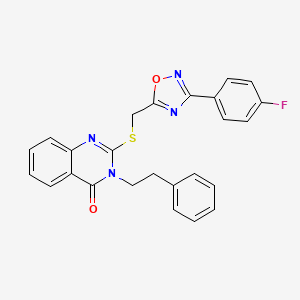
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole ring and the quinazolinone ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring. The presence of the fluorine atom in the 4-fluorophenyl group could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The 1,2,4-oxadiazole ring is generally quite stable but can participate in reactions under certain conditions. The thioether linkage could potentially be oxidized to a sulfoxide or sulfone. The quinazolinone ring could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one and its derivatives have been synthesized and characterized in several studies. For instance, Kaur et al. (2010) synthesized a series of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, closely related to the compound , and evaluated their antipsychotic and anticonvulsant activities. The structures were confirmed through elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010). Similarly, Demirbaş et al. (2010) synthesized derivatives of 1,3,4-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one and evaluated their antimicrobial activities (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Anticonvulsant Activity Bihdan (2019) studied the anticonvulsant activity of derivatives similar to the compound , revealing a correlation between the structure of the molecules and their activity. The compounds showed significant anticonvulsant activity and a neuroprotective effect (Bihdan, 2019).
Antitumor Activity Alanazi et al. (2013) designed and synthesized derivatives of 2-mercapto-3-phenethylquinazolin-4(3H)-one, including compounds similar to the one . These compounds were evaluated for their in vitro antitumor activity and showed selective activities against certain cancer cell lines, indicating potential as templates for the development of antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).
Thermo-physical Properties Godhani et al. (2013) conducted a systematic thermo-physical characterization of compounds similar to the one , elucidating their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters in different solvents (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c26-19-12-10-18(11-13-19)23-28-22(32-29-23)16-33-25-27-21-9-5-4-8-20(21)24(31)30(25)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKJALPKLQSVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

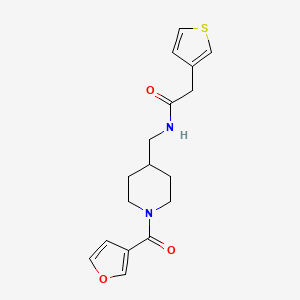
![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)
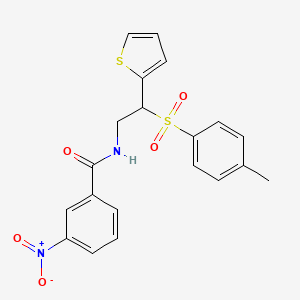
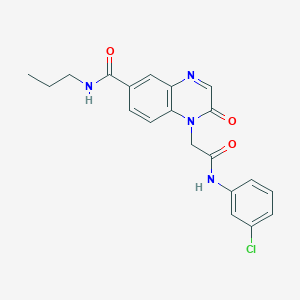
![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)
![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414338.png)


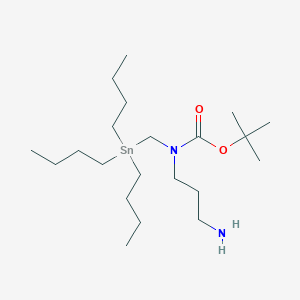
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chloro-4-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2414346.png)
